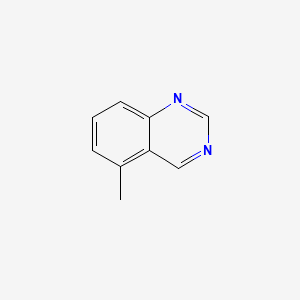![molecular formula C8H10N4 B11922284 5,7-Dimethylpyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B11922284.png)
5,7-Dimethylpyrazolo[1,5-a]pyrimidin-6-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,7-Dimethylpyrazolo[1,5-a]pyrimidin-6-amine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by its fused ring structure, which includes both pyrazole and pyrimidine rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dimethylpyrazolo[1,5-a]pyrimidin-6-amine typically involves the condensation of aminopyrazole with a suitable aldehyde or ketone, followed by cyclization. One common method includes the use of dimethylformamide dimethyl acetal (DMF-DMA) as a reagent, which facilitates the formation of the pyrazolo[1,5-a]pyrimidine core . The reaction is usually carried out under reflux conditions in the presence of a base such as sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5,7-Dimethylpyrazolo[1,5-a]pyrimidin-6-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be synthesized using halogenating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Halogenating agents like N-bromosuccinimide (NBS).
Major Products Formed
The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrimidines, which can be further functionalized for specific applications.
Applications De Recherche Scientifique
5,7-Dimethylpyrazolo[1,5-a]pyrimidin-6-amine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 5,7-Dimethylpyrazolo[1,5-a]pyrimidin-6-amine involves its interaction with specific molecular targets, such as kinases. By binding to the ATP-binding sites of these enzymes, it inhibits their activity, thereby disrupting cellular signaling pathways that are crucial for cell proliferation and survival . This inhibition can lead to the induction of apoptosis in cancer cells, making it a potential candidate for anticancer therapy.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine
- 5-Amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one
Uniqueness
5,7-Dimethylpyrazolo[1,5-a]pyrimidin-6-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike its analogs, this compound exhibits a higher degree of stability and a broader range of reactivity, making it versatile for various applications in medicinal chemistry and material science.
Propriétés
Formule moléculaire |
C8H10N4 |
|---|---|
Poids moléculaire |
162.19 g/mol |
Nom IUPAC |
5,7-dimethylpyrazolo[1,5-a]pyrimidin-6-amine |
InChI |
InChI=1S/C8H10N4/c1-5-8(9)6(2)12-7(11-5)3-4-10-12/h3-4H,9H2,1-2H3 |
Clé InChI |
PNSCXSIYZHHAGN-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=NC2=CC=NN12)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


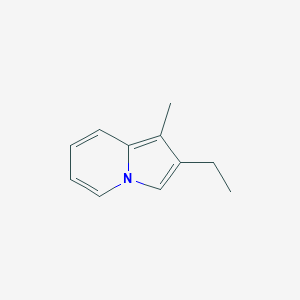

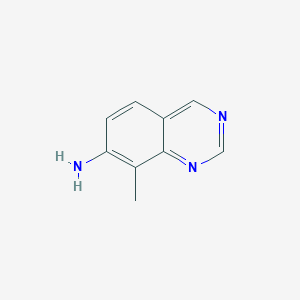
![6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carbaldehyde](/img/structure/B11922221.png)
![5H-Pyrrolo[3,2-d]pyrimidine-7-carbaldehyde](/img/structure/B11922223.png)
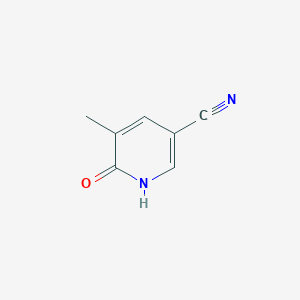


![1-(3H-imidazo[4,5-c]pyridin-2-yl)ethanamine](/img/structure/B11922250.png)
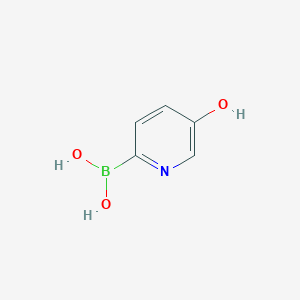
![Pyrrolo[1,2-a]pyrimidin-7-amine](/img/structure/B11922255.png)
![4,9-Diazadispiro[2.2.2.2]decane](/img/structure/B11922263.png)

